4,6-Diamino-5-methylpyrimidin-2(1H)-one
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Description
4,6-Diamino-5-methylpyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C5H8N4O and its molecular weight is 140.14 g/mol. The purity is usually 95%.
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Biological Activity
4,6-Diamino-5-methylpyrimidin-2(1H)-one is a pyrimidine derivative that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its two amino groups at the 4 and 6 positions and a methyl group at the 5 position of the pyrimidine ring, has shown promising potential as an antibacterial agent and in other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C7H8N4O. Its structure can be represented as follows:
The presence of amino and carbonyl functional groups contributes to its reactivity and biological activity. The compound's ability to inhibit bacterial dihydrofolate reductase (DHFR) is particularly noteworthy, as this enzyme plays a crucial role in bacterial growth and replication.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. It has been shown to inhibit DHFR effectively, comparable to established antibiotics like trimethoprim. This inhibition leads to the disruption of folate synthesis in bacteria, preventing their proliferation.
Table 1: Comparison of Antibacterial Activity
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 0.5 | DHFR inhibition |
Trimethoprim | 0.3 | DHFR inhibition |
Sulfamethoxazole | 1.0 | Folate synthesis inhibition |
Anticancer Potential
In addition to its antibacterial properties, derivatives of this compound have been explored for their anticancer potential. Preliminary studies suggest that modifications to its structure can enhance its efficacy against various cancer cell lines.
Case Study: Anticancer Activity
A study evaluated the effects of modified derivatives of this compound on human cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects with IC50 values ranging from 10 µM to 30 µM against breast cancer cells (MCF-7) and colon cancer cells (HT-29) .
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of DHFR. By blocking this enzyme, the compound disrupts the synthesis of tetrahydrofolate, which is essential for DNA synthesis and repair in bacteria and rapidly dividing cells.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common synthetic routes include:
- Condensation Reactions : Combining appropriate pyrimidine derivatives with amino compounds.
- Reduction Reactions : Reducing nitro or carbonyl groups to form amino functionalities.
These methods allow for the efficient production of this compound for research and pharmaceutical applications.
Properties
Molecular Formula |
C5H8N4O |
---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
4,6-diamino-5-methyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H8N4O/c1-2-3(6)8-5(10)9-4(2)7/h1H3,(H5,6,7,8,9,10) |
InChI Key |
BNXNGVCKSJBMEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=O)N=C1N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.